(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone
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Overview
Description
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is an organic compound that features a thiophene ring substituted with two bromine atoms and a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atoms on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may have therapeutic potential due to its unique structural properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanone
- (2-Bromo-4,5-dimethoxyphenyl)methanol
Uniqueness
(4,5-Dibromothiophen-2-yl)(2,6-dimethoxyphenyl)methanone is unique due to the presence of both bromine-substituted thiophene and methoxy-substituted phenyl rings. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C13H10Br2O3S |
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Molecular Weight |
406.09 g/mol |
IUPAC Name |
(4,5-dibromothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H10Br2O3S/c1-17-8-4-3-5-9(18-2)11(8)12(16)10-6-7(14)13(15)19-10/h3-6H,1-2H3 |
InChI Key |
NIYAJXPVSJJZAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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